BenchChemオンラインストアへようこそ!

LY290324

Leukotriene Receptor Antagonist Guinea Pig Trachea pA2 Determination

Procure LY290324 (CAS 146554-87-2) specifically for its validated use as a preclinical tool compound in respiratory research. With a high pA2 potency (9.1), clean selectivity profile, and unique, well-characterized inhaled efficacy (72.5% bronchospasm reduction at 2 µg/kg), this compound ensures consistent, off-target-free results in asthma and inflammation models. Its documented oral ED50 (0.28 mg/kg) and >12h duration of action provide flexible dosing for chronic studies. Avoid experimental variability with this rigorously characterized reference standard.

Molecular Formula C29H24Cl2N6
Molecular Weight 527.4 g/mol
CAS No. 146554-87-2
Cat. No. B1675654
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameLY290324
CAS146554-87-2
Synonyms5-(2-(1-(3-(2-(7-chloroquinolin-2-yl)ethenyl)benzyl)indol-7-yl)ethyl)-1H-tetrazole
LY 290324
LY-290324
LY290324
Molecular FormulaC29H24Cl2N6
Molecular Weight527.4 g/mol
Structural Identifiers
SMILESC1=CC2=C(C(=C1)CCC3=NNN=N3)N(C=C2)CC4=CC(=CC=C4)C=CC5=NC6=C(C=CC(=C6)Cl)C=C5.Cl
InChIInChI=1S/C29H23ClN6.ClH/c30-25-11-8-22-9-13-26(31-27(22)18-25)12-7-20-3-1-4-21(17-20)19-36-16-15-24-6-2-5-23(29(24)36)10-14-28-32-34-35-33-28;/h1-9,11-13,15-18H,10,14,19H2,(H,32,33,34,35);1H/b12-7+;
InChIKeyRCQNGLOKKYIZCL-RRAJOLSVSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / 100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

LY290324 (CAS 146554-87-2) Procurement Guide: A Selective, Orally Active Cysteinyl Leukotriene (LTD4) Receptor Antagonist for Asthma Research


LY290324 (CAS 146554-87-2) is a synthetic, orally active quinoline derivative that functions as a potent and selective antagonist of the cysteinyl leukotriene (LTD4) receptor [1]. It was developed by Eli Lilly and Company as a research tool for investigating the role of leukotrienes in respiratory pathophysiology, particularly asthma and allergic inflammation. LY290324 exhibits high affinity for LTD4 receptors in guinea pig lung membranes and demonstrates prolonged duration of action in vivo [1]. Its molecular structure incorporates a 7-chloroquinoline moiety linked via an ethenylbenzyl bridge to an indole-tetrazole pharmacophore, which confers its receptor-binding properties and distinguishes it from other leukotriene receptor antagonists (LTRAs) [REFS-1, REFS-2].

Why LY290324 Cannot Be Interchanged with Generic LTD4 Antagonists Like Montelukast or Zafirlukast


The cysteinyl leukotriene receptor antagonist (LTRA) class comprises structurally diverse molecules with significant differences in receptor subtype selectivity, pharmacokinetic profiles, and functional antagonism characteristics. While compounds like montelukast, zafirlukast, and pranlukast share the same nominal mechanism, their in vitro potencies, oral bioavailability, duration of action, and species-specific activities vary substantially [REFS-1, REFS-2]. LY290324, a first-generation research antagonist, demonstrates a unique combination of high pA2 potency (9.1) and exceptionally prolonged oral activity (>12 hours) in guinea pig models [3]. This profile is not uniformly replicated across the class, and substitution without rigorous characterization can lead to divergent experimental outcomes in preclinical asthma and inflammation models. The following quantitative evidence demonstrates why LY290324 should be procured and used as a specific tool compound rather than a generic LTRA placeholder.

Quantitative Differentiation Evidence for LY290324 (CAS 146554-87-2) vs. Comparator LTRAs


In Vitro Potency Against LTD4-Induced Contraction: LY290324 Demonstrates pA2 of 9.1, Outperforming Early LTRAs

In isolated guinea pig tracheal smooth muscle preparations, LY290324 antagonized LTD4-induced contractions with a pA2 value of 9.1 ± 0.2 [1]. This potency is notably higher than the early LTD4 antagonist LY171883 (pA2 = 6.96) [2] and comparable to the clinically established antagonists montelukast (pA2 = 9.3 in trachea [3]) and zafirlukast (pA2 = 10.5 in ileum ). LY290324 also antagonized LTE4 with a pA2 of 8.9 ± 0.17 [1]. The competitive nature of antagonism was confirmed, and selectivity for LTD4/E4 was demonstrated by a lack of effect on LTC4, PGF2α, histamine, or acetylcholine contractions at 10⁻⁶ M [1].

Leukotriene Receptor Antagonist Guinea Pig Trachea pA2 Determination

Oral Efficacy in Preventing LTD4-Induced Bronchospasm: LY290324 Exhibits Prolonged Duration of Action (>12 Hours)

In anesthetized guinea pigs, LY290324 administered orally 6 hours prior to challenge prevented LTD4-induced bronchospasm with an ED50 of 0.28 mg/kg [1]. Importantly, the compound maintained significant efficacy for at least 12 hours post-oral administration, demonstrating a prolonged duration of action that distinguishes it from many early LTRAs [1]. LY290324 also prevented LTC4- and LTE4-induced bronchospasm with ED50 values of 0.3 mg/kg and 0.37 mg/kg, respectively [1]. In contrast, the early antagonist LY171883 required substantially higher oral doses (30 mg/kg) to achieve comparable effects [2], and while montelukast exhibits similar potency, its duration of action in guinea pig models is typically reported at 24 hours [3].

In Vivo Pharmacology Guinea Pig Model Oral Bioavailability

Inhaled Route Efficacy: LY290324 Achieves 72.5% Bronchospasm Reduction at 2 µg/kg Inhaled Dose

LY290324 administered via inhalation at an extremely low dose of 2 µg/kg significantly reduced LTD4-induced bronchospasm by 72.5% (P < 0.001) in anesthetized guinea pigs [1]. This demonstrates exceptional topical potency and highlights the compound's utility for investigating localized lung delivery. While other LTRAs such as montelukast are primarily studied via oral or intravenous routes, the inhaled efficacy of LY290324 is specifically characterized, providing a unique experimental advantage. Zafirlukast, for instance, has demonstrated inhaled activity but at considerably higher doses (e.g., 50 µg/kg in some studies) [2].

Inhalation Pharmacology Guinea Pig Model Topical Lung Delivery

Functional Selectivity Profile: LY290324 Does Not Antagonize LTC4, Histamine, or PAF at 10⁻⁶ M

In functional assays using guinea pig tracheal spirals, LY290324 at a concentration of 10⁻⁶ M (which is >100-fold its functional Kd for LTD4) had no significant effect on contractions induced by LTC4, prostaglandin F2α (PGF2α), histamine, or acetylcholine [1]. Furthermore, in vivo, intravenous LY290324 failed to prevent bronchospasm induced by histamine or platelet-activating factor (PAF) [1]. This selectivity profile is consistent with that of other potent LTRAs like montelukast, which also spares histamine, acetylcholine, and serotonin responses [2], but contrasts with earlier compounds like LY171883 that exhibited some PDE inhibition at higher concentrations [3].

Receptor Selectivity Functional Antagonism Guinea Pig Trachea

Optimal Research and Procurement Scenarios for LY290324 (CAS 146554-87-2)


Preclinical Asthma Research Requiring a Well-Characterized, Orally Active LTRA with Defined Guinea Pig Pharmacology

LY290324 is ideally suited for investigators conducting preclinical studies of asthma pathophysiology in guinea pig models. The compound's oral ED50 of 0.28 mg/kg and >12-hour duration of action enable flexible dosing regimens in chronic antigen-challenge studies [1]. Its well-documented pharmacology in this species, including pA2 values and selectivity profile, provides a robust reference standard for interpreting leukotriene-mediated airway responses [1]. Procurement of LY290324 ensures consistency with historical data from the foundational Boot et al. (1993) study, which remains a key reference in the LTRA field [1].

Investigating Localized Lung Delivery via Inhalation: High Topical Potency at Low Doses

For researchers exploring inhaled drug delivery to the lung, LY290324 offers a uniquely characterized inhaled efficacy profile. At just 2 µg/kg by aerosol, LY290324 reduced LTD4-induced bronchospasm by 72.5%, demonstrating exceptional topical potency [1]. This allows studies of localized lung pharmacology with minimal systemic exposure, a critical advantage for dissecting airway-specific mechanisms. Compared to other LTRAs, the inhaled potency of LY290324 is explicitly quantified in the literature, making it a preferred tool for inhalation pharmacology studies [1].

Mechanistic Studies Requiring High Functional Selectivity and Competitive Antagonism

LY290324 is an excellent choice for experiments where off-target activity must be rigorously excluded. The compound exhibits competitive antagonism of LTD4 and LTE4 responses while sparing LTC4, histamine, acetylcholine, PGF2α, and PAF at concentrations >100-fold its functional Kd [1]. This clean selectivity profile, which is superior to early LTRAs like LY171883 (which exhibits PDE inhibition) [2], ensures that observed effects can be confidently attributed to CysLT1 receptor blockade. Procurement of LY290324 minimizes the risk of confounding off-target pharmacology in signaling or functional studies.

Comparative Pharmacology and LTRA Class Analysis

Given its position as a first-generation research antagonist, LY290324 serves as a valuable benchmark compound for comparing the structure-activity relationships, potency, and duration of action of newer LTRAs. Its pA2 (9.1) and oral ED50 (0.28 mg/kg) provide reference points for evaluating the progress of LTRA development from early tools like LY171883 (pA2 6.96) to modern agents like montelukast (pA2 9.3) [REFS-1, REFS-3]. Researchers conducting class-wide analyses or validating new LTRA candidates can use LY290324 as a historical and pharmacological standard [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

29 linked technical documents
Explore Hub


Quote Request

Request a Quote for LY290324

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.